6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a complex organic compound. It is composed of multiple functional groups, including thiadiazole, thiomethyl, pyranone, and chlorophenoxyacetate. These diverse functional groups contribute to its unique properties and wide range of applications in various fields, such as medicinal chemistry, agricultural chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate generally involves several key steps:
Formation of the 1,3,4-thiadiazole ring: : This is typically achieved by the cyclization of a thiocarbohydrazide derivative.
Attachment of the ethylbutanamido group: : This is usually done through an amide coupling reaction.
Formation of the pyranone ring: : This involves a multi-step reaction, often starting with the formation of a suitable precursor, such as a β-keto ester, which undergoes cyclization.
Introduction of the thiomethyl group: : This step generally involves a thiol-ene reaction.
Attachment of the chlorophenoxyacetate group: : This is commonly achieved through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, focusing on:
Scalability: : Ensuring that the reactions can be carried out on a large scale without significant loss of yield or purity.
Efficiency: : Streamlining the synthesis to minimize the number of steps and the use of expensive or hazardous reagents.
Safety: : Implementing processes to ensure that the production is safe for workers and the environment.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The ketone group in the pyranone ring can be reduced to a secondary alcohol.
Substitution: : The chlorophenoxyacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: : Hydroxide ions (OH⁻), amines, or thiols for substitution reactions.
Major Products
Sulfoxides or sulfones: : From oxidation reactions.
Secondary alcohols: : From reduction reactions.
Substituted phenoxyacetates: : From nucleophilic substitution reactions.
Scientific Research Applications
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate has a wide range of scientific research applications:
Chemistry: : Used as a precursor for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its potential use in drug development, particularly in the areas of anti-inflammatory and anti-tumor therapies.
Industry: : Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate exerts its effects depends on its specific applications. For example:
Antimicrobial activity: : It may disrupt bacterial cell walls or interfere with essential enzymes.
Anticancer activity: : It might inhibit the proliferation of cancer cells by interacting with key signaling pathways or inducing apoptosis.
Anti-inflammatory activity: : It could inhibit the production of pro-inflammatory cytokines or block specific receptors involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
**6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate
**6-(((5-(2-propylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-bromophenoxy)acetate
Uniqueness
The presence of the 4-chlorophenoxyacetate group distinguishes 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate from other similar compounds, contributing to its unique chemical and biological properties.
The ethylbutanamido group provides specific steric and electronic effects that can influence the compound's reactivity and interactions with biological targets.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6S2/c1-3-13(4-2)20(29)24-21-25-26-22(34-21)33-12-16-9-17(27)18(10-30-16)32-19(28)11-31-15-7-5-14(23)6-8-15/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWDWGDAVMWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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